L-Prolinamide, L-prolyl-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Prolinamide, L-prolyl-N-(phenylmethyl)- can be achieved through racemization-free amidation of L-proline in organic media using ammonia and a biocatalyst. This method involves the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent. Comprehensive reaction, solvent, and enzyme engineering allow obtaining high L-prolinamide concentrations. For instance, at 145 mM substrate concentration, 80% conversion was achieved employing an immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70°C .
Industrial Production Methods: The industrial production of L-Prolinamide, L-prolyl-N-(phenylmethyl)- involves the use of biocatalysis to address challenges such as low solubility of unprotected amino acids in organic solvents and racemization. The process employs immobilized and engineered enzyme variants to achieve high conversion rates and excellent optical purity of the obtained product (ee >99%) .
Chemical Reactions Analysis
Types of Reactions: L-Prolinamide, L-prolyl-N-(phenylmethyl)- undergoes various types of chemical reactions, including amidation, which is a key reaction for its synthesis. The amidation process is highly desirable but challenging, requiring protection strategies for the amino functionality and activation of the acid using additional reagents before amide formation occurs .
Common Reagents and Conditions: Common reagents used in the reactions involving L-Prolinamide, L-prolyl-N-(phenylmethyl)- include ammonia and biocatalysts such as immobilized CalB variants. The reactions are typically carried out in organic solvents like 2-methyl-2-butanol at elevated temperatures (e.g., 70°C) .
Major Products Formed: The major product formed from the amidation reaction of L-proline with ammonia is L-Prolinamide, L-prolyl-N-(phenylmethyl)-. This product is obtained with high optical purity and minimal racemization .
Scientific Research Applications
L-Prolinamide, L-prolyl-N-(phenylmethyl)- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a key intermediate in drug synthesis and is used in the development of pharmaceuticals and polymers. The compound’s excellent optical purity and stability make it a valuable target for the development of chemical and biocatalytic synthetic methods .
Mechanism of Action
The mechanism of action of L-Prolinamide, L-prolyl-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the amidation process, which is catalyzed by biocatalysts such as immobilized CalB variants. The enzyme-catalyzed reaction ensures high conversion rates and optical purity, making the compound an effective intermediate in various synthetic processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to L-Prolinamide, L-prolyl-N-(phenylmethyl)- include other dipeptides and amino acid amides such as L-leucinamide and L-proline amide hydrolase. These compounds share similar structural features and functional groups but differ in their specific applications and properties .
Uniqueness: L-Prolinamide, L-prolyl-N-(phenylmethyl)- is unique due to its high optical purity and stability, which are achieved through biocatalytic amidation processes. The use of immobilized and engineered enzyme variants ensures minimal racemization and high conversion rates, making it a valuable compound for industrial and pharmaceutical applications .
Properties
CAS No. |
202932-83-0 |
---|---|
Molecular Formula |
C17H23N3O2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(2S)-N-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H23N3O2/c21-16(19-12-13-6-2-1-3-7-13)15-9-5-11-20(15)17(22)14-8-4-10-18-14/h1-3,6-7,14-15,18H,4-5,8-12H2,(H,19,21)/t14-,15-/m0/s1 |
InChI Key |
HGDPOFYRDGIIPZ-GJZGRUSLSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.